In Vivo CMA Activation
CA77.1 is able to activate CMA both in vitro and in vivo, in direct contrast to its derivative AR7, which was not suitable for in vivo application due to poor pharmacokinetics and lack of brain penetrance . This differential capability represents the primary rationale for selecting CA77.1 over AR7 for any study requiring systemic administration or disease model evaluation [1].
| Evidence Dimension | In vivo applicability |
|---|---|
| Target Compound Data | Demonstrated CMA activation in vivo in mouse models (PS19 tauopathy, KFERQ-Dendra reporter mice) |
| Comparator Or Baseline | AR7: Not suitable for in vivo application; lacks brain penetrance and favorable pharmacokinetics |
| Quantified Difference | Qualitative: AR7 → in vitro only; CA77.1 → in vitro and in vivo |
| Conditions | Oral gavage administration in C57BL/6J mice |
Why This Matters
AR7 cannot be used for any in vivo experiment, making CA77.1 the only structurally related tool compound suitable for preclinical disease modeling.
- [1] Bourdenx M, et al. Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome. Cell. 2021 May 13;184(10):2696-2714.e25. View Source
